
Butanoic acid, 2-(phenylseleno)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-(phenylseleno)-, ethyl ester is an organic compound with the molecular formula C12H16O2Se. It is a colorless liquid at room temperature and has a distinct odor. This compound is soluble in organic solvents such as alcohols, ethers, and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(phenylseleno)-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a catalyst. One common method is to use sulfuric acid or magnesium chloride as a catalyst to facilitate the reaction . The reaction is carried out by heating the mixture, which leads to the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through high-temperature gas-phase reactions. This method involves the reaction of butanoic acid and ethanol in the presence of a catalyst such as copper oxide (CuO) and uranium oxide (UO3) .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-(phenylseleno)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters or other substituted products.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-(phenylseleno)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Butanoic acid, 2-(phenylseleno)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of various products. The pathways involved in these reactions include the formation of tetrahedral intermediates and the subsequent elimination of leaving groups .
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 2-(phenylseleno)-, ethyl ester can be compared with other similar compounds such as:
Butanoic acid, ethyl ester: This compound lacks the phenylseleno group and has different chemical properties and applications.
Butanoic acid, 2-methyl-, ethyl ester: This compound has a methyl group instead of the phenylseleno group, leading to different reactivity and uses.
The uniqueness of this compound lies in the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity compared to other esters.
Eigenschaften
CAS-Nummer |
89113-94-0 |
|---|---|
Molekularformel |
C12H16O2Se |
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
ethyl 2-phenylselanylbutanoate |
InChI |
InChI=1S/C12H16O2Se/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
WHWYFESJATUPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
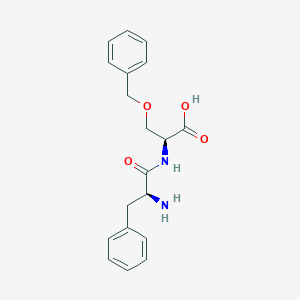
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
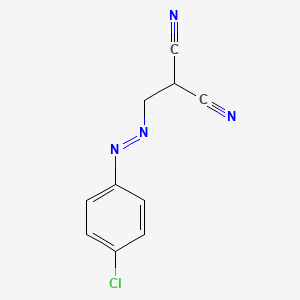
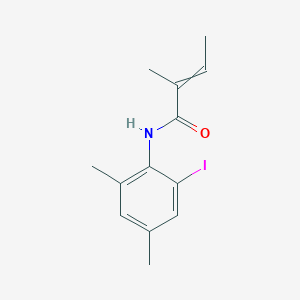
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
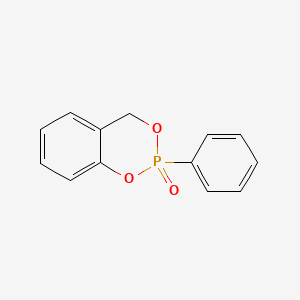
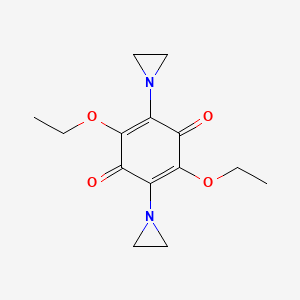
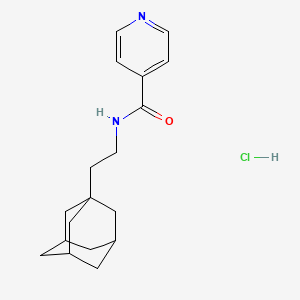


![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
